molecular formula C20H17N3O2 B5883081 5,6-dimethyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1H-benzimidazole

5,6-dimethyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1H-benzimidazole

Cat. No. B5883081
M. Wt: 331.4 g/mol
InChI Key: YBVBVVFVNKLFOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-dimethyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1H-benzimidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMPIB and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DMPIB is not fully understood. However, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects
DMPIB has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, DMPIB has been shown to have anti-inflammatory and anti-oxidant effects. This compound has also been studied for its potential as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using DMPIB in lab experiments is its high potency. This compound has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of DMPIB is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on DMPIB. One area of interest is in the development of new synthetic methods for DMPIB that improve yield and purity. Another area of research is in the identification of new targets for DMPIB, which could lead to the development of new therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of DMPIB and its potential applications in a variety of fields, including cancer biology, neurology, and inflammation research.
Conclusion
In conclusion, DMPIB is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. While there are some limitations to working with DMPIB, this compound holds promise for future research in a variety of fields.

Synthesis Methods

The synthesis of DMPIB involves the reaction of 5-methyl-3-phenyl-4-isoxazolecarboxylic acid with 1,2-diaminobenzene in the presence of acetic anhydride and a catalyst. The resulting product is then treated with dimethyl sulfate to yield DMPIB. This synthesis method has been optimized to produce high yields of DMPIB with minimal impurities.

Scientific Research Applications

DMPIB has been studied for its potential applications in scientific research. One of the key areas of research is in the field of cancer biology. DMPIB has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential as a therapeutic agent for the treatment of cancer.

properties

IUPAC Name

(5,6-dimethylbenzimidazol-1-yl)-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-12-9-16-17(10-13(12)2)23(11-21-16)20(24)18-14(3)25-22-19(18)15-7-5-4-6-8-15/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVBVVFVNKLFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=C(ON=C3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,6-dimethyl-1H-benzimidazol-1-yl)(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone

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